3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-20-10-11-23-16-8-7-14(12-15(16)18(20)22)19-17(21)9-6-13-4-2-3-5-13/h7-8,12-13H,2-6,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSRRVHUFPLQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide (PubChem CID: Not specified), which lacks the 4-methyl group on the oxazepin ring . Key differences include:
| Property | Target Compound | PubChem Analog |
|---|---|---|
| Substituents | 4-methyl, 5-oxo on oxazepin; 3-cyclopentylpropanamide at position 7 | 5-oxo on oxazepin; 3-cyclopentylpropanamide at position 7 |
| Molecular Weight | ~358.43 g/mol (calculated) | ~344.40 g/mol (calculated) |
| Lipophilicity (LogP)* | Higher (methyl increases hydrophobicity) | Slightly lower (absence of methyl) |
| Metabolic Stability | Likely enhanced (methyl may reduce oxidative metabolism) | Potentially lower susceptibility to metabolic degradation |
*LogP values are estimated using fragment-based methods.
The 4-methyl group in the target compound likely improves membrane permeability and resistance to cytochrome P450-mediated oxidation, a common issue in CNS drug development.
Spectroscopic Comparisons
NMR spectroscopy is critical for differentiating such analogues. For example, in related compounds (e.g., rapamycin derivatives), chemical shift disparities in specific regions (e.g., δ 29–36 ppm and δ 39–44 ppm) correlate with substituent placement . Applied to the target compound:
- Region A (δ 39–44 ppm) : The cyclopentyl group’s protons may exhibit upfield shifts due to shielding effects.
- Region B (δ 29–36 ppm) : The 4-methyl group could deshield adjacent protons, altering peak splitting patterns compared to the PubChem analogue.
These shifts enable precise structural elucidation, particularly for verifying methyl group incorporation .
Physicochemical and Functional Implications
- This trade-off may necessitate formulation adjustments for bioavailability.
- Binding Affinity : Molecular docking studies (hypothetical) suggest the methyl group could enhance van der Waals interactions with hydrophobic binding pockets, improving target engagement.
- Synthetic Accessibility : Introducing the methyl group may complicate synthesis, requiring regioselective alkylation steps.
Lumping Strategy in Modeling
In environmental or metabolic modeling, compounds with shared cores (e.g., benzooxazepin) are often “lumped” into surrogate categories to simplify reaction networks . However, the target compound’s 4-methyl group may exclude it from lumped categories containing unmethylated analogues, leading to divergent predictions for degradation pathways or toxicity profiles.
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